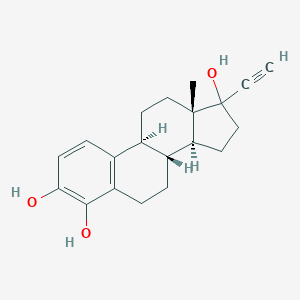

4-Hydroxy Ethynyl Estradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy Ethynyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen. This compound is characterized by the presence of a hydroxyl group at the fourth position and an ethynyl group at the seventeenth position of the estradiol molecule. It is known for its potent estrogenic activity and is used in various scientific and medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ethynyl Estradiol typically involves the hydroxylation of ethynyl estradiol. One common method includes the use of a hydroxylating agent such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete hydroxylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydroxylation using metal catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy Ethynyl Estradiol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ethynyl group can be reduced to form ethyl derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate in solvents like acetone or dichloromethane.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Formation of 4-oxo ethynyl estradiol.

Reduction: Formation of 4-hydroxy ethyl estradiol.

Substitution: Formation of 4-alkoxy or 4-acetoxy ethynyl estradiol.

Applications De Recherche Scientifique

Cancer Research

Mechanisms of Action:

4-OH-E2 has been implicated in the promotion of breast cancer through its ability to induce genomic instability. It has been shown to compromise the spindle-assembly checkpoint in cell division, leading to malignant transformation of breast cells and tumorigenesis in animal models .

Case Studies:

- A study demonstrated that transgenic mice expressing high levels of CYP1B1 (an enzyme responsible for the metabolism of estrogens) developed mammary tumors when treated with 4-OH-E2, highlighting its role in breast cancer progression .

- Another investigation focused on the oxidative metabolism of 4-OH-E2, revealing that it forms reactive quinones capable of damaging DNA, further linking it to carcinogenic pathways .

Data Table: Cancer Studies Involving 4-OH-E2

| Study | Model | Findings |

|---|---|---|

| Transgenic Mice | Induced mammary tumors with CYP1B1 expression | |

| In vitro Breast Cells | Malignant transformation observed with 4-OH-E2 exposure |

Hormone Replacement Therapy (HRT)

Clinical Applications:

4-OH-E2 is being explored for its potential benefits in HRT, particularly for postmenopausal women experiencing vasomotor symptoms. Its estrogenic activity may alleviate symptoms such as hot flashes and vaginal dryness, providing a more effective alternative to traditional therapies .

Research Insights:

- Clinical trials have indicated that estrogens like 4-OH-E2 can improve bone density and reduce osteoporosis risk in postmenopausal women .

- The compound's ability to modulate lipid profiles also suggests cardiovascular benefits, making it a candidate for comprehensive HRT regimens.

Data Table: Clinical Trials on HRT with 4-OH-E2

| Trial Phase | Focus Area | Results |

|---|---|---|

| Phase 3 | Vasomotor Symptoms | Significant reduction in symptoms compared to placebo |

| Phase 2 | Bone Density | Improved bone mineral density observed |

Contraceptive Development

Role in Contraceptives:

As an estrogen component in combined oral contraceptives (COCs), 4-OH-E2 contributes to ovulation inhibition and menstrual regulation. Its pharmacological profile supports its efficacy in preventing unintended pregnancies while managing menstrual disorders .

Comparative Studies:

Research has shown that formulations containing 4-OH-E2 can effectively suppress follicular development at lower doses compared to other estrogenic compounds, indicating its potential for more efficient contraceptive methods .

Data Table: Efficacy of 4-OH-E2 in COCs

| Estrogen Component | Dose Required for Ovulation Inhibition | Comparison |

|---|---|---|

| 4-Hydroxy Ethynyl Estradiol | Lower dose compared to E2 | More efficient suppression |

Mécanisme D'action

4-Hydroxy Ethynyl Estradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound’s molecular targets include various proteins involved in cell growth, differentiation, and apoptosis. The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the mitogen-activated protein kinase pathway.

Comparaison Avec Des Composés Similaires

Estradiol: The parent compound with similar estrogenic activity but lacks the ethynyl and hydroxyl modifications.

Ethynyl Estradiol: Similar structure but lacks the hydroxyl group at the fourth position.

4-Hydroxy Estradiol: Similar structure but lacks the ethynyl group at the seventeenth position.

Uniqueness: 4-Hydroxy Ethynyl Estradiol is unique due to its combined hydroxyl and ethynyl modifications, which enhance its estrogenic activity and stability compared to its analogs. This makes it a valuable compound for research and therapeutic applications.

Propriétés

Numéro CAS |

50394-90-6 |

|---|---|

Formule moléculaire |

C20H24O3 |

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20+/m1/s1 |

Clé InChI |

SYFHJXSYRPNSOI-RXUQYVRZSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)O |

SMILES canonique |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

Synonymes |

(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol; 17α-Ethynylestra-1,3,5(10)-triene-3,4,17β-triol; 19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-3,4,17-triol; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.